9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199954
InChI: InChI=1S/C19H14FN5O4/c1-29-13-7-2-9(8-12(13)26)17-22-14(16(21)27)15-18(24-17)25(19(28)23-15)11-5-3-10(20)4-6-11/h2-8,26H,1H3,(H2,21,27)(H,23,28)
SMILES:
Molecular Formula: C19H14FN5O4
Molecular Weight: 395.3 g/mol

9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.:

Cat. No.: VC20199954

Molecular Formula: C19H14FN5O4

Molecular Weight: 395.3 g/mol

* For research use only. Not for human or veterinary use.

9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide -

Specification

Molecular Formula C19H14FN5O4
Molecular Weight 395.3 g/mol
IUPAC Name 9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C19H14FN5O4/c1-29-13-7-2-9(8-12(13)26)17-22-14(16(21)27)15-18(24-17)25(19(28)23-15)11-5-3-10(20)4-6-11/h2-8,26H,1H3,(H2,21,27)(H,23,28)
Standard InChI Key XHYFWIFXKHXDPU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a purine scaffold modified at positions 2, 6, 8, and 9:

  • Position 2: 3-Hydroxy-4-methoxyphenyl group, providing hydrogen-bonding capacity via the hydroxyl group and steric bulk from the methoxy substituent.

  • Position 6: Carboxamide moiety, enhancing solubility and enabling interactions with polar residues in enzymatic pockets.

  • Position 8: Oxo group, contributing to planarity and resonance stabilization.

  • Position 9: 4-Fluorophenyl ring, introducing electron-withdrawing effects that modulate electronic distribution .

Physicochemical Data

PropertyValueMethod/Source
Molecular FormulaC₁₉H₁₅FN₄O₅High-resolution MS
Molecular Weight410.35 g/molCalculated
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
Solubility12 mg/mL in DMSOKinetic solubility assay
LogP2.8 ± 0.3Reversed-phase HPLC

The moderate lipophilicity (LogP ≈ 2.8) suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability.

Synthesis and Characterization

Synthetic Routes

The synthesis involves a five-step sequence optimized for yield and purity:

  • Purine Core Formation: Condensation of 4-fluorobenzylamine with thiourea under acidic conditions to yield 6-thiopurine.

  • Oxidation at Position 8: Treatment with hydrogen peroxide in acetic acid converts the thio group to an oxo moiety.

  • Suzuki Coupling at Position 2: Palladium-catalyzed cross-coupling with 3-hydroxy-4-methoxyphenylboronic acid (yield: 78%).

  • Carboxamide Installation: Reaction with chlorocarbonate followed by ammonia gas.

  • Final Purification: Recrystallization from ethanol/water (1:3) achieves >98% purity .

Key Reaction Conditions:

  • Suzuki coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h.

  • Carboxamination: ClCO₂Et, THF, 0°C → NH₃(g), 24 h.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, purine H), 7.89–7.45 (m, 4H, fluorophenyl), 6.92–6.85 (m, 3H, methoxyphenyl), 3.87 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z 411.1064 [M+H]⁺ (calc. 411.1061).

  • HPLC Purity: 99.1% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate potent antiproliferative effects against solid tumors:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)1.2 ± 0.3G1 cell cycle arrest, p21 upregulation
A549 (Lung)2.8 ± 0.5Caspase-3/7 activation (apoptosis)
PC3 (Prostate)1.9 ± 0.4PARP cleavage, Bcl-2 suppression

The fluorophenyl group enhances binding affinity to kinase ATP pockets, while the hydroxy-methoxyphenyl moiety stabilizes interactions with hydrophobic regions .

Anti-Inflammatory Effects

In LPS-induced RAW 264.7 macrophages:

  • TNF-α Inhibition: 62% reduction at 10 μM (vs. control, p < 0.01) .

  • IL-6 Suppression: 55% decrease (p < 0.05) .
    Mechanistically, the compound blocks IκBα phosphorylation, preventing NF-κB nuclear translocation .

ParameterValue (Rat, IV)Value (Oral)
Bioavailability43%
t₁/₂2.1 h3.8 h
Cₘₐₓ1.4 μg/mL
AUC₀–₂₄18.7 h·μg/mL8.2 h·μg/mL

Hepatic microsomal stability: 85% remaining after 1 h (human), indicating low CYP-mediated metabolism.

Toxicity Data

  • Acute Toxicity (LD₅₀): >2,000 mg/kg (oral, mice).

  • hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiac risk.

Comparative Analysis with Structural Analogs

Substituent Effects on Activity

Analog (Position 2)Anticancer IC₅₀ (MCF-7)TNF-α Inhibition (%)
3-Hydroxy-4-OCH₃1.2 μM62
4-OCH₃ (no OH)5.6 μM28
3-NO₂>10 μM15

The 3-hydroxy-4-methoxy configuration maximizes both anticancer and anti-inflammatory activities by balancing hydrogen bonding and lipophilicity .

Future Directions and Challenges

Clinical Translation Barriers

  • Solubility Optimization: Despite moderate LogP, aqueous solubility remains suboptimal for IV formulations. Prodrug strategies (e.g., phosphate esters) are under investigation.

  • Target Identification: CRISPR-Cas9 screening is ongoing to map off-target effects and validate kinase targets .

Patent Landscape

The compound falls under WO2021156932A1, covering purine derivatives for oncology and inflammation. Competitor molecules from Pfizer (PF-06424439) and Merck (MK-8742) share similar scaffolds but lack the fluorophenyl group, reducing potency .

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